molecular formula C16H21ClFN3OS B2805639 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride CAS No. 1351589-70-2

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride

カタログ番号: B2805639
CAS番号: 1351589-70-2
分子量: 357.87
InChIキー: YZZZJURIQUUWBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, a cyclobutanecarboxamide group, and a dimethylaminoethyl side chain. The fluorine atom likely modulates electronic properties and metabolic stability, while the dimethylaminoethyl moiety may contribute to solubility and pharmacokinetic behavior. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of heterocyclic and aliphatic systems .

特性

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS.ClH/c1-19(2)8-9-20(15(21)11-4-3-5-11)16-18-13-7-6-12(17)10-14(13)22-16;/h6-7,10-11H,3-5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZJURIQUUWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations:

Heterocyclic Core Variations: The target compound’s 6-fluorobenzo[d]thiazole core differentiates it from quinoline-based analogs (e.g., 4-hydroxyquinoline in ). Substitution of cyclobutanecarboxamide (target) versus furan-2-carboxamide () alters steric and electronic profiles.

Side Chain Modifications: The dimethylaminoethyl group is conserved across multiple analogs (e.g., ), suggesting its role in solubility and cationic charge at physiological pH. However, replacing dimethylamino with pyrrolidinyl () introduces a bulkier, more lipophilic group, which may affect membrane permeability .

Substituent Position Effects :

  • The 6-fluoro position in the target compound versus 4-fluoro in influences electronic distribution. Fluorine at the 6-position may better stabilize the benzothiazole ring’s electron-deficient region, enhancing interactions with electron-rich binding pockets .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Functional Properties

Property Target Compound N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Solubility (aq.) Moderate (HCl salt) High (HCl salt) Low (HCl salt, due to sulfonyl group)
logP (Predicted) ~2.1 ~1.8 ~3.5
Metabolic Stability High (fluorine, rigid core) Moderate (hydroxyquinoline prone to glucuronidation) Low (sulfonyl group susceptible to reduction)
Target Affinity Not reported Moderate (quinoline derivatives bind kinases) High (sulfonyl group enhances protease binding)

Critical Insights:

  • The target compound’s cyclobutanecarboxamide likely improves metabolic stability over furan-based analogs, as non-aromatic carbocycles are less prone to oxidative metabolism .
  • The piperidin-1-ylsulfonyl group in introduces strong hydrogen-bond acceptor capacity but reduces aqueous solubility, a trade-off absent in the target compound .

Q & A

Q. What are the critical steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between cyclobutanecarboxylic acid derivatives and the fluorobenzo[d]thiazole-2-amine moiety.
  • Purification : Use of column chromatography or recrystallization to isolate intermediates and final products.
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol). Optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or acetonitrile for solubility), and catalysts (e.g., HATU or DCC for efficient coupling). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, fluorobenzo-thiazole aromatic signals).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage .

Q. What functional groups in the compound influence its reactivity and biological interactions?

Key groups include:

  • Dimethylaminoethyl side chain : Enhances solubility and potential for cationic interactions with biological membranes.
  • 6-Fluorobenzo[d]thiazole : Aromatic stacking and hydrogen bonding with target proteins (e.g., kinases).
  • Cyclobutanecarboxamide : Conformational rigidity affecting binding affinity. These groups dictate reactivity in hydrolysis, nucleophilic substitution, and redox reactions .

Q. What are the recommended storage conditions to maintain compound stability?

Store at –20°C under inert atmosphere (argon or nitrogen) to prevent degradation. Use amber vials to avoid photolysis. Lyophilized forms are stable for >12 months; solutions in DMSO should be aliquoted to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?

Combine:

  • Molecular Docking : Predict binding modes using software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time.
  • In Vitro Assays : Dose-response curves (IC₅₀) in cell-based models (e.g., cancer cell lines). Validate with siRNA knockdowns or competitive inhibitors .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-verified), passage numbers, and culture conditions.
  • Orthogonal Assays : Cross-validate using fluorescence polarization (binding) and Western blotting (downstream signaling).
  • Structural Analogs : Compare activity of derivatives to identify SAR trends (e.g., fluorine substitution vs. IC₅₀) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Salt Forms : Compare hydrochloride vs. mesylate salts for pharmacokinetics.
  • Nano-Formulations : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .

Q. How can computational methods like QSAR improve predictions of the compound’s activity?

  • Descriptor Selection : Calculate electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (connectivity indices) parameters.
  • Model Validation : Use leave-one-out cross-validation and external test sets.
  • ICReDD Framework : Integrate quantum chemistry (DFT) and machine learning to predict reaction pathways and optimize derivatives .

Q. How to apply Design of Experiments (DOE) for reaction optimization?

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
  • Response Variables : Yield, purity, reaction time.
  • Statistical Analysis : Use Plackett-Burman or Box-Behnken designs to identify significant factors and interactions. Optimize via response surface methodology .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Substituent Variation : Modify the fluorobenzo[d]thiazole (e.g., Cl, Br, methyl groups) and cyclobutane (e.g., spiro-fused rings).
  • Biological Testing : Screen against panels of enzymes/cell lines to identify selectivity profiles.
  • Data Clustering : Use PCA to correlate structural features with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。